Benzeneacetic acid, alpha-hydroxy-, (R)-(-)-, salt with (R)-(-)-2-amino-1-butanol
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Overview
Description
Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol is a chiral compound that combines the properties of benzeneacetic acid and 2-amino-1-butanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. The presence of chiral centers in both components of the salt makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol typically involves the following steps:
Preparation of Benzeneacetic acid, alpha-hydroxy-: This can be achieved through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Preparation of ®-(-)-2-amino-1-butanol: This can be synthesized through the reduction of ®-(-)-2-amino-1-butanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Formation of the Salt: The final step involves the neutralization reaction between Benzeneacetic acid, alpha-hydroxy-, and ®-(-)-2-amino-1-butanol to form the desired salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol can undergo various chemical reactions, including:
Oxidation: The alpha-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in 2-amino-1-butanol can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of benzeneacetic acid, alpha-keto-.
Reduction: Formation of benzeneethanol.
Substitution: Formation of substituted benzeneacetic acid derivatives.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol involves its interaction with specific molecular targets and pathways. The alpha-hydroxy group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: Another alpha-hydroxy acid with similar structural features.
Phenylacetic acid: Lacks the alpha-hydroxy group but shares the benzeneacetic acid backbone.
2-Amino-1-propanol: Similar to 2-amino-1-butanol but with a shorter carbon chain.
Uniqueness
Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol is unique due to its chiral nature and the combination of functional groups that allow for diverse chemical reactivity and biological activity. The presence of both alpha-hydroxy and amino groups makes it a versatile compound for various applications.
Properties
CAS No. |
69792-60-5 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2R)-2-aminobutan-1-ol;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H8O3.C4H11NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-2-4(5)3-6/h1-5,7,9H,(H,10,11);4,6H,2-3,5H2,1H3/t7-;4-/m11/s1 |
InChI Key |
UPWLDSYIAGBPIF-FGVGDJRVSA-N |
Isomeric SMILES |
CC[C@H](CO)N.C1=CC=C(C=C1)[C@H](C(=O)O)O |
Canonical SMILES |
CCC(CO)N.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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